1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse pharmacological activities and their applications in various fields of chemistry and biology. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers, which include various benzimidazole derivatives with substitutions at different positions on the rings.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. In the provided papers, the synthesis of 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles is described, which involves the use of analytical data and various spectroscopic techniques for characterization . Although the exact synthesis of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is not detailed, similar synthetic routes could be employed with appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system, as confirmed by single-crystal structure determination in one of the studies . The arrangement of substituents around the core structure can influence the overall geometry and torsion angles, which in turn affect the compound's properties and reactivity. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the optimized molecular geometry, energy values, and charge distributions of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The presence of halogens, like chlorine, can make the compound susceptible to nucleophilic substitution reactions. The electron-withdrawing effect of the imidazole ring can influence the reactivity of the attached chlorine atoms, as indicated by their positive charge in some of the studied compounds . The specific reactivity of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole would depend on the nature of the substituents and the overall electronic configuration of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For instance, the presence of dimethoxy groups has been shown to increase the decomposition points of the compounds . The calculated dipole moments, band gaps, and charge distributions provide insight into the electronic properties of these molecules, which are crucial for understanding their behavior in different environments. The specific properties of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole would need to be determined experimentally or through computational methods, taking into account the influence of the dichlorobenzyl and dimethyl substituents.
Scientific Research Applications
Chemical and Structural Properties
Benzimidazole derivatives, including those with specific substituents like chlorobenzyl and dimethyl-styryl groups, are known for their versatile chemical and structural properties. These compounds have been extensively studied for their potential in creating complex compounds with notable spectroscopic, magnetic, and biological properties (Boča, Jameson, & Linert, 2011). The structural variability of benzimidazole allows for the synthesis of compounds with tailored properties for specific applications, indicating a broad area of research interest in their chemical behavior and interaction potential.
Biological and Pharmacological Activities
Benzimidazole compounds are pivotal in medicinal chemistry due to their wide range of biological and pharmacological activities. The core structure of benzimidazole, found in various therapeutically significant compounds, exhibits antimicrobial, antiviral, antiparasitic, and anticancer activities. These activities are often attributed to the ability of benzimidazole derivatives to interact with biological targets through different mechanisms, such as inhibiting enzymes or binding to specific cellular structures (Babbar, Swikriti, & Arora, 2020). Research into these derivatives is driven by their potential to serve as bases for new therapeutic agents, highlighting the importance of structural modification around the benzimidazole nucleus to enhance bioactivity.
Synthetic Approaches and Applications
The synthetic methodologies for benzimidazole derivatives, including those with complex substituents, are of significant interest. These methods facilitate the exploration of their therapeutic potential across a variety of diseases. The adaptability of the benzimidazole framework allows for the synthesis of compounds with enhanced selectivity and potency for desired biological targets, making it a focal point for drug discovery and development (Ibrahim, 2011). This focus underscores the ongoing research efforts to uncover new applications and functionalities of benzimidazole derivatives in medicine and other scientific fields.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell proliferation, inflammation, and microbial defense .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole derivatives have been found to influence a wide range of pathways related to the biological activities mentioned above .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2/c1-16-12-22-23(13-17(16)2)28(15-19-8-10-20(25)21(26)14-19)24(27-22)11-9-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAOAYOQYEIAL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.